An In-depth Technical Guide to the Synthesis of 5-Methyl-4-nitro-1H-pyrazole-3-carboxylic acid
An In-depth Technical Guide to the Synthesis of 5-Methyl-4-nitro-1H-pyrazole-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a feasible synthetic pathway for 5-Methyl-4-nitro-1H-pyrazole-3-carboxylic acid, a valuable heterocyclic building block in medicinal chemistry and drug discovery. The synthesis involves a three-step process commencing with the construction of the pyrazole core, followed by electrophilic nitration, and culminating in the hydrolysis of the ester to yield the target carboxylic acid. This document outlines detailed experimental protocols, presents key quantitative data in a structured format, and includes workflow diagrams for enhanced clarity.
Synthetic Strategy
The synthesis of 5-Methyl-4-nitro-1H-pyrazole-3-carboxylic acid is strategically designed in three key stages. The overall synthetic scheme is depicted below. The initial step involves the condensation of ethyl 2,4-dioxovalerate with hydrazine hydrate to form the pyrazole ring of Ethyl 5-methyl-1H-pyrazole-3-carboxylate. The second stage is the regioselective nitration of this intermediate at the C4 position of the pyrazole ring using a potent nitrating agent. The final step is the saponification of the ethyl ester to the desired carboxylic acid.
Caption: Overall synthetic pathway for 5-Methyl-4-nitro-1H-pyrazole-3-carboxylic acid.
Experimental Protocols
Step 1: Synthesis of Ethyl 5-methyl-1H-pyrazole-3-carboxylate
This procedure details the formation of the pyrazole ring through the condensation of a β-dicarbonyl compound with hydrazine.
Methodology:
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To a solution of ethyl 2,4-dioxovalerate (11.67 g, 73.79 mmol) in a mixture of ethanol (100 mL) and glacial acetic acid (1 mL), hydrazine monohydrate (5.4 mL, 110.68 mmol) is added dropwise at 0 °C with stirring.
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The reaction mixture is then allowed to warm to room temperature and stirred for 15 hours.
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Upon completion, the mixture is poured into water (50 mL) and neutralized with a saturated aqueous solution of sodium bicarbonate (5 mL).
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The aqueous layer is extracted with ethyl acetate (3 x 50 mL).
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The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield Ethyl 5-methyl-1H-pyrazole-3-carboxylate as a white solid.[1]
Quantitative Data:
| Product | Form | Yield | 1H NMR (CDCl3, 250 MHz) | EI-MS |
| Ethyl 5-methyl-1H-pyrazole-3-carboxylate | White solid | 74% | δ 6.55 (s, 1H), 4.34 (q, J = 7.13 Hz, 2H), 2.35 (s, 3H), 1.33 (t, J = 7.13 Hz, 3H) | m/z = 155 [M+1]+ |
Step 2: Nitration of Ethyl 5-methyl-1H-pyrazole-3-carboxylate
This protocol describes the electrophilic nitration of the pyrazole ring at the C4 position. The procedure is adapted from the nitration of a structurally similar pyrazole derivative.
Methodology:
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In a flask equipped with a dropping funnel and a thermometer, concentrated sulfuric acid (20 mL) is cooled to 0 °C.
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Ethyl 5-methyl-1H-pyrazole-3-carboxylate (5.0 g, 32.4 mmol) is added portion-wise, ensuring the temperature does not exceed 10 °C.
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A pre-cooled mixture of fuming nitric acid (5 mL) and concentrated sulfuric acid (10 mL) is added dropwise to the reaction mixture, maintaining the temperature between 0 and 10 °C.
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The mixture is stirred at this temperature for 1-2 hours, and the progress of the reaction is monitored by thin-layer chromatography.
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Once the reaction is complete, the mixture is carefully poured onto crushed ice.
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The resulting precipitate is collected by filtration, washed with cold water until the washings are neutral, and dried to afford Ethyl 5-methyl-4-nitro-1H-pyrazole-3-carboxylate.
Logical Workflow for Nitration:
Caption: Experimental workflow for the nitration of Ethyl 5-methyl-1H-pyrazole-3-carboxylate.
Step 3: Hydrolysis of Ethyl 5-methyl-4-nitro-1H-pyrazole-3-carboxylate
The final step involves the saponification of the ethyl ester to the target carboxylic acid. This procedure is adapted from the hydrolysis of a similar pyrazole ester.[2]
Methodology:
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Ethyl 5-methyl-4-nitro-1H-pyrazole-3-carboxylate (4.0 g, 20.1 mmol) is dissolved in ethanol (150 mL).
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A 10% aqueous solution of sodium hydroxide (100 mL) is added to the solution.
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The mixture is heated at reflux for 2 hours. The reaction progress can be monitored by TLC.
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After completion, the excess ethanol is removed under reduced pressure.
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The aqueous residue is cooled in an ice bath and acidified to pH 2-3 with 2N hydrochloric acid.
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The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield 5-Methyl-4-nitro-1H-pyrazole-3-carboxylic acid.
Quantitative Data Summary:
| Starting Material | Reagents | Product | Expected Yield |
| Ethyl 2,4-dioxovalerate, Hydrazine hydrate | EtOH, AcOH | Ethyl 5-methyl-1H-pyrazole-3-carboxylate | ~74% |
| Ethyl 5-methyl-1H-pyrazole-3-carboxylate | Fuming HNO₃, H₂SO₄ | Ethyl 5-methyl-4-nitro-1H-pyrazole-3-carboxylate | - |
| Ethyl 5-methyl-4-nitro-1H-pyrazole-3-carboxylate | NaOH (aq), EtOH, HCl (aq) | 5-Methyl-4-nitro-1H-pyrazole-3-carboxylic acid | - |
Note: The yields for the nitration and hydrolysis steps are not explicitly reported in the searched literature for this specific substrate and would need to be determined experimentally.
Characterization Data of the Final Product
The final product, 5-Methyl-4-nitro-1H-pyrazole-3-carboxylic acid, should be characterized using standard analytical techniques to confirm its identity and purity.
| Property | Value |
| Molecular Formula | C₅H₅N₃O₄ |
| Molecular Weight | 171.11 g/mol |
| Appearance | Expected to be a solid |
Spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) should be acquired and analyzed to confirm the structure.
Safety Considerations
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Nitration: The nitration reaction is highly exothermic and involves the use of strong, corrosive acids (fuming nitric acid and concentrated sulfuric acid). It should be carried out in a well-ventilated fume hood with appropriate personal protective equipment (safety goggles, acid-resistant gloves, and a lab coat). The temperature must be strictly controlled to avoid runaway reactions.
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General Handling: All chemicals should be handled with care, following standard laboratory safety procedures. Material Safety Data Sheets (MSDS) for all reagents should be consulted before commencing any experimental work.
This technical guide provides a robust framework for the synthesis of 5-Methyl-4-nitro-1H-pyrazole-3-carboxylic acid. The outlined protocols are based on established chemical transformations and can be adapted and optimized by researchers in a laboratory setting.
